Guanosine 5'-triphosphate trisodium salt

Übersicht

Beschreibung

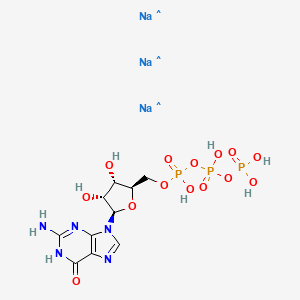

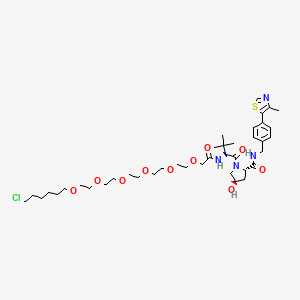

Guanosine 5’-triphosphate trisodium salt, also known as 5’-GTP trisodium salt, is a guanine nucleotide containing three phosphate groups esterified to the sugar moiety . It is a non-hydrolyzable analog of GTP that binds and irreversibly activates G proteins . It is an enhancer of myogenic cell differentiation in murine cells .

Synthesis Analysis

Guanosine 5’-triphosphate trisodium salt is a substrate for RNA synthesis during the transcription process or DNA during DNA replication . It is also used as an energy source for protein synthesis and gluconeogenesis .Molecular Structure Analysis

The molecular formula of Guanosine 5’-triphosphate trisodium salt is C10H13N5Na3O14P3 . The molecular weight is 589.13 .Chemical Reactions Analysis

Guanosine 5’-triphosphate trisodium salt functions as a carrier of phosphates and pyrophosphates involved in channeling chemical energy into specific biosynthetic pathways . It activates the signal transducing G proteins which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades .Physical And Chemical Properties Analysis

Guanosine 5’-triphosphate trisodium salt appears as a white, lyophilized powder . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Enhancement of Mass Spectrometry Analysis : GTP, along with other polyphosphonated salts, enhances negative-ion electrospray mass spectrometry analysis. This improvement is achieved through diethylamine (DEA) treatment, which significantly increases the intensities of the acid ions and reduces signals associated with sodium adduction (Ballantine, Games, & Slater, 1997).

Preparation Method : A preparative method has been developed for obtaining pure tetrasodium guanosine 5′-triphosphate from the morpholide of guanosine 5′-monophosphate. This process involves chromatography on DEAE-cellulose, yielding 61-65% based on the morpholide (Lomakina & Grineva, 1965).

Biomedical Research : In biomedical research, GTP has been used to study the effects on opiate receptors. For instance, it was found to increase the affinity of buprenorphine for morphine sites in rat brain (Villiger, 1984).

Study of Molecular Structures : GTP has been used in the study of molecular structures, such as investigating the quadruple helix formed by guanosine 5'-monophosphate (Lipanov, Quintana, & Dickerson, 1990).

Hydrogel Formation : Research shows that GTP can be involved in the formation of hydrogels composed of GMP-quadruplexes, which are stabilized by lanthanide ions. This finding indicates potential applications in material science (Zhang et al., 2018).

Role in Neurosciences : In neuroscience, studies have used GTP to explore receptor-dependent activation of G-proteins in brain tissue sections (Laitinen, 1999).

Platelet Secretion Studies : GTP has also been used to study the properties of 5-hydroxytryptamine secretion from human platelets, highlighting its role in cellular processes (Knight & Scrutton, 1986).

Chemical and Biochemical Research : GTP has been utilized in research to understand the mechanism of guanosine nucleotide hydrolysis, which is crucial for understanding various biochemical pathways (Feuerstein, Goody, & Webb, 1989).

Binding Site Studies : Studies have identified GTP-binding sites on certain enzymes, like guinea pig liver transglutaminase, providing insights into enzyme regulation and function (Achyuthan & Greenberg, 1987).

Electrochemical Investigations : GTP has been investigated electrochemically, revealing insights into its oxidation behavior and providing a basis for analytical applications (Goyal & Tyagi, 2005).

Wirkmechanismus

Target of Action

Guanosine 5’-triphosphate trisodium salt (GTP Trisodium salt) primarily targets G proteins , which are involved in various cellular processes . It also interacts with several other targets such as RNA-directed RNA polymerase, Uridine-cytidine kinase-like 1, GTPase HRas, and Genome polyprotein .

Mode of Action

GTP Trisodium salt activates the signal transducing G proteins . It binds to these proteins and induces changes in their activity. This compound is a non-hydrolyzable analog of GTP, meaning it can bind and irreversibly activate G proteins .

Biochemical Pathways

The activation of G proteins by GTP Trisodium salt influences several biochemical pathways. These pathways are involved in cellular processes such as proliferation, differentiation, and activation of several intracellular kinase cascades . The compound also plays a role in the enzymatic biosynthesis of DNA and RNA .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability.

Result of Action

The activation of G proteins by GTP Trisodium salt can lead to various molecular and cellular effects. For instance, it has been found to up-regulate miRNA (specifically miR133a and miR133b) and myogenic regulator factor . It also induces human myogenic precursor cells to release exosomes filled with guanosine-based molecules (mainly guanosine) into the extracellular environment .

Action Environment

The action of GTP Trisodium salt can be influenced by environmental factors. For example, the compound’s solubility in water could affect its distribution within the body and its interaction with target proteins . Additionally, the compound’s stability may be affected by the pH of the solution it’s in .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRMTEVIDYXWQW-CYCLDIHTSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5Na3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanosine 5'-triphosphate trisodium salt | |

CAS RN |

36051-31-7 | |

| Record name | Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the impact of diethylamine (DEA) treatment on the electrospray mass spectrometry analysis of Guanosine 5'-triphosphate trisodium salt?

A1: DEA treatment significantly enhances the electrospray mass spectrometry analysis of Guanosine 5'-triphosphate trisodium salt []. Before treatment, the compound produces low-intensity signals, primarily a series of ion peaks representing analyte acid ions with varying sodium adducts. DEA treatment results in a substantial increase in the intensity of acid ion signals and those of molecular fragments containing a phosphonate group. Importantly, DEA treatment significantly reduces or eliminates all ion signals related to sodium adduction []. This suggests that DEA facilitates a sodium displacement mechanism in polyphosphonated salts, similar to observations in polysulfonated salts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

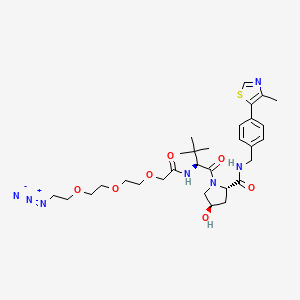

![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B560599.png)

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)